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molecular formula C9H10ClNO2 B8747592 1-(2-amino-4-chloro-5-methoxyphenyl)ethanone

1-(2-amino-4-chloro-5-methoxyphenyl)ethanone

Cat. No. B8747592
M. Wt: 199.63 g/mol
InChI Key: WEWHIJQCVSAUHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08093379B2

Procedure details

Compound 40g was synthesized from 3-chlor-4-methoxy-aniline 39g as a brown solid in 50% yield, according to the procedure as described for compound 40a.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
50%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]([CH:6]=[CH:7][C:8]=1[O:9][CH3:10])[NH2:5].NC1C=[C:16]([O:18]C)[CH:15]=CC=1C(=O)C>>[NH2:5][C:4]1[CH:3]=[C:2]([Cl:1])[C:8]([O:9][CH3:10])=[CH:7][C:6]=1[C:16](=[O:18])[CH3:15]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1C=C(N)C=CC1OC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=C(C=CC(=C1)OC)C(C)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
NC1=C(C=C(C(=C1)Cl)OC)C(C)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 50%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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